
1-Ethoxyethenyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of an ethoxyethenyl group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxyethenyl 2,2-dimethylpropanoate can be synthesized through the esterification of 2,2-dimethylpropanoic acid with ethoxyethenyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxyethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Aplicaciones Científicas De Investigación
1-Ethoxyethenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethoxyethenyl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. The ethoxyethenyl group can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the ethoxyethenyl group.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a methyl group instead of an ethoxyethenyl group.
Uniqueness: 1-Ethoxyethenyl 2,2-dimethylpropanoate is unique due to the presence of the ethoxyethenyl group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its simpler ester counterparts.
Propiedades
Número CAS |
111072-04-9 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-ethoxyethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-6-11-7(2)12-8(10)9(3,4)5/h2,6H2,1,3-5H3 |
Clave InChI |
YVUXFJLYHQIIGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


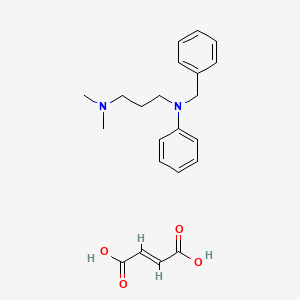

![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
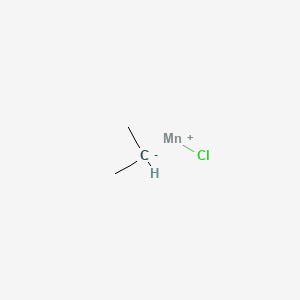
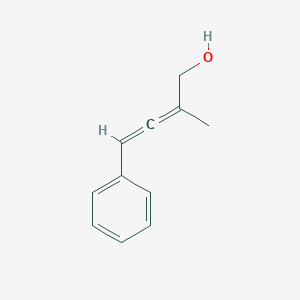
methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
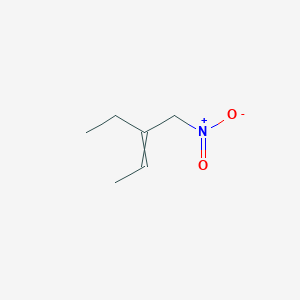
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
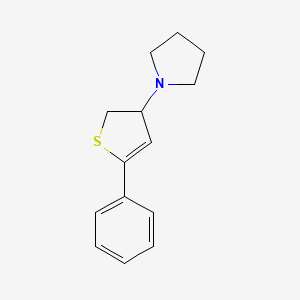
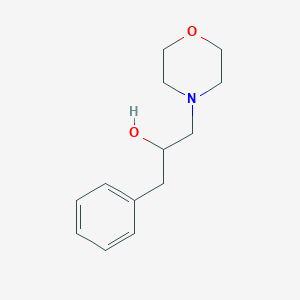
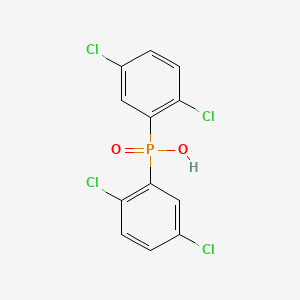
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
